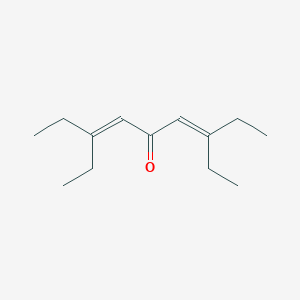
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one is not fully understood. However, it is believed that this compound acts on specific receptors in the brain, which are involved in the regulation of various physiological processes. It has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to have a positive effect on the symptoms of schizophrenia by modulating the activity of dopamine and serotonin receptors. Additionally, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential use in treating various diseases, including cancer, schizophrenia, and Alzheimer's disease. Additionally, this compound has been found to have a high affinity for specific receptors in the brain, which makes it a useful tool for studying the mechanisms of various physiological processes. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one has several future directions for scientific research. One of the future directions is to study the potential use of this compound in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, future research could focus on developing new synthesis methods to improve the yield and purity of the product.
Conclusion:
In conclusion, 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one is a chemical compound that has potential applications in various fields of scientific research. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound in treating various diseases and to develop new synthesis methods to improve the yield and purity of the product.
Synthesemethoden
The synthesis of 1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one is a multi-step process that involves several chemical reactions. The first step involves the reaction between 3-pyridinecarboxaldehyde and 5-(thiophen-2-yl)isoxazole-3-carboxylic acid in the presence of a catalyst. The resulting product is then reacted with piperazine to obtain the final product. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antipsychotic properties, and it has been found to have a positive effect on the symptoms of schizophrenia. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, and it has been found to have a neuroprotective effect.
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-4-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c22-16-11-20(6-7-21(16)12-3-1-5-18-10-12)17(23)13-9-14(24-19-13)15-4-2-8-25-15/h1-5,8-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYXBTSNNSBMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)-4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



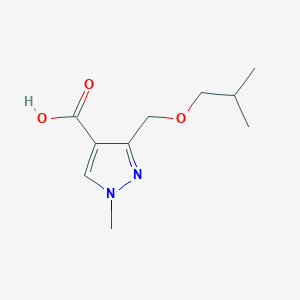
![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
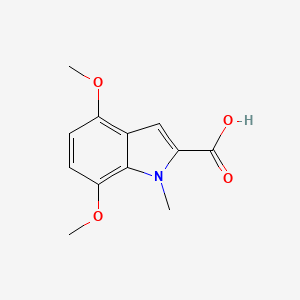
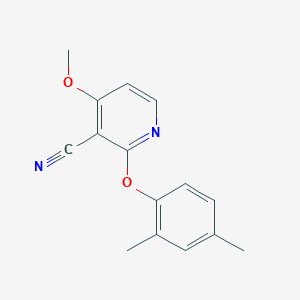
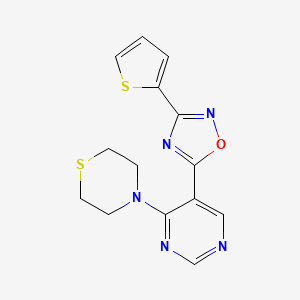
![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)


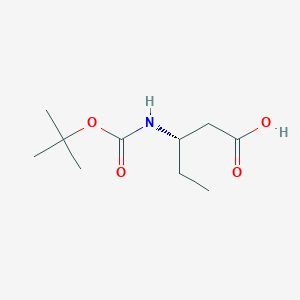
![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)
